2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13(2)27-17-9-5-15(6-10-17)12-19-23-24-20(26-19)22-18(25)11-14-3-7-16(21)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNFZHPZDJLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Isopropylthio-Benzyl Group: This step involves the alkylation of the oxadiazole ring with an isopropylthio-benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring are known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The isopropylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Benzofuran-Oxadiazole Hybrids
- 5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()
- Key Differences : Replaces isopropylthio benzyl with a bromobenzofuran group.
- Activity : Exhibits tyrosinase inhibition (IC₅₀ = 2.1 µM) due to bromine’s electron-withdrawing effects and benzofuran’s planar structure .
- Comparison : The target compound’s isopropylthio group may improve membrane permeability over 5d’s bromobenzofuran, but 5d shows stronger enzyme inhibition.
Sulfamoyl-Oxadiazole Derivatives
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide ()
- Key Differences : Contains a sulfamoyl benzamide group instead of fluorophenyl acetamide.
- Activity : Antifungal (MIC = 8 µg/mL against C. albicans) via thioredoxin reductase inhibition .
- Comparison : The target compound’s fluorophenyl group may reduce off-target interactions compared to LMM5’s bulkier sulfamoyl substituent.
Thioether-Linked Oxadiazoles
- CDD-934506: 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide () Key Differences: Nitrophenyl acetamide and methoxyphenyl oxadiazole substituents. Activity: Targets Mycobacterium tuberculosis PanK (IC₅₀ = 3.8 µM) due to nitro group’s electron-deficient nature . Comparison: The target compound’s isopropylthio group offers higher lipophilicity (logP ≈ 3.5 vs.
Indole-Oxadiazole Conjugates
Triazole vs. Oxadiazole Cores
- N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide () Key Differences: 1,2,4-Triazole core instead of 1,3,4-oxadiazole. Activity: Not reported, but triazoles generally exhibit lower metabolic stability than oxadiazoles due to increased susceptibility to oxidation . Comparison: The target compound’s oxadiazole core likely offers superior stability for prolonged pharmacological effects.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine (target compound) and bromine (5d) enhance target binding via electrostatic interactions.
- Lipophilic Substituents : Isopropylthio (target) and indole (8t) improve membrane permeability but may reduce solubility.
- Heterocycle Choice : Oxadiazoles (target, LMM5) outperform triazoles () in stability and π-π stacking .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-oxadiazole class, which has garnered interest due to its potential biological activities, particularly in anticancer applications. This article examines the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characterization
The synthesis of this compound involves several key steps that typically include the formation of the oxadiazole ring followed by the introduction of substituents such as the isopropylthio group and the acetamide moiety. The structural characterization is often performed using techniques like NMR and mass spectrometry to confirm the identity and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In particular:
- Cytotoxicity : Compounds in this class have been tested against A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines. For example, certain derivatives exhibited IC50 values ranging from 1.59 to 7.48 μM on A549 cells, indicating potent cytotoxic effects compared to standard chemotherapy agents like cisplatin .
- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest. For instance, specific compounds have been reported to activate caspase pathways and induce mitochondrial membrane depolarization .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4f | A549 | 1.59 | Apoptosis induction |
| 4h | A549 | <0.14 | Caspase activation |
| 4g | C6 | 8.16 | G0/G1 phase retention |
| Cisplatin | A549 | 10.07 | Standard chemotherapy |
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical models:
- Study on Apoptotic Activity : In a study involving compound 4f, researchers observed a significant increase in apoptotic cells when treated with this compound compared to controls. The percentage of active caspase-3 positive cells was notably higher than that seen with cisplatin .
- Cell Cycle Analysis : Another study indicated that compounds such as 4h retained a higher percentage of cells in the G0/G1 phase compared to standard treatments, suggesting a mechanism for halting cancer cell proliferation .
Mechanisms Underlying Biological Activity
The biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : Oxadiazole derivatives are known to inhibit various enzymes involved in cancer progression such as topoisomerases and histone deacetylases (HDACs), which play crucial roles in DNA replication and transcription regulation .
- Bioisosterism : The presence of bioisosteric groups enhances the pharmacological profile by improving binding affinity and selectivity towards target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
